4-(5-Hydroxypentyl)benzene-1,3-diol (34)
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Overview
Description
Resorcinol, also known as benzene-1,3-diol, is a phenolic compound with the molecular formula C6H6O2. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a white crystalline solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . It is widely used in various industrial applications, including the production of pharmaceuticals, rubber compounds, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is typically synthesized from benzene through several steps. The process begins with the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate, although this method has been largely discarded due to the generation of sulfur-containing waste .
Industrial Production Methods: Industrial production of resorcinol is carried out in a few locations worldwide, including the United States, Germany, China, and Japan . The production process involves the use of catalysts such as zinc dichloride and acetic acid, followed by further reactions with chloroacetic acid and sodium hydroxide to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of resorcinol typically involves the use of reducing agents such as zinc and hydrochloric acid.
Major Products: The major products formed from these reactions include various resorcinol derivatives, such as di-substituted molecules used in pharmaceuticals and other industrial applications .
Scientific Research Applications
Resorcinol has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of dyes, UV absorbers, and other organic compounds.
Medicine: It is an active ingredient in topical antiseptics and antibacterial skin treatments.
Industry: Resorcinol is used in the production of rubber compounds, wood composites, and plastics.
Mechanism of Action
Resorcinol is often compared with other phenolic compounds such as catechol and hydroquinone. While all three compounds exhibit antioxidant activity, resorcinol and phloroglucin have been found to be more active than catechol and hydroquinone in radical-scavenging ability . Resorcinol is also less toxic than phenol and exhibits good stability under normal conditions .
Comparison with Similar Compounds
- Catechol
- Hydroquinone
- Phloroglucin
- Phenol
Resorcinol’s unique properties, such as its high solubility in water and its effectiveness in various industrial and medical applications, make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(5-hydroxypentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c12-7-3-1-2-4-9-5-6-10(13)8-11(9)14/h5-6,8,12-14H,1-4,7H2 |
InChI Key |
ZZBHJCFPTVMPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCCCCO |
Origin of Product |
United States |
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